

# Toxicological Profile and Safety Assessment of 3-(1-Hydroxyethyl)pyridine

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## Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)pyridine

Cat. No.: B7765986

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This document provides a comprehensive analysis of the toxicological profile of **3-(1-Hydroxyethyl)pyridine** (CAS No. 4754-27-2). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its safety profile is essential for risk management, safe handling, and regulatory compliance. This guide synthesizes available data, leverages structure-activity relationships with related pyridine compounds, and outlines authoritative experimental methodologies to build a robust safety assessment.

## Executive Summary: A Data-Driven Overview

The toxicological data for **3-(1-Hydroxyethyl)pyridine** is limited. However, by examining its chemical structure and data from analogous compounds such as pyridine and 3-(Hydroxymethyl)pyridine, a preliminary hazard profile can be constructed. The compound is expected to possess moderate acute toxicity and is likely to be a skin and eye irritant. Genotoxicity is not anticipated based on data from the parent compound, pyridine. A precautionary approach to handling is mandated due to the absence of comprehensive data on chronic, reproductive, and carcinogenic effects. This guide details the necessary experimental frameworks to definitively characterize its toxicological properties.

## Physicochemical Characterization and Toxicokinetic Predictions

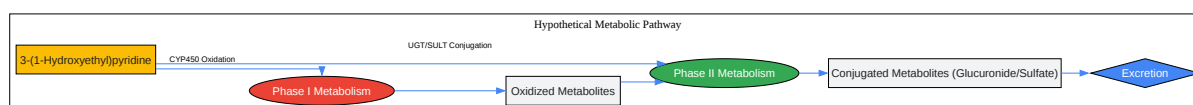
A substance's toxicological behavior is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of **3-(1-Hydroxyethyl)pyridine**

Property	Value	Source	Toxicological Relevance
Molecular Formula	C7H9NO	[1]	Foundational chemical identity.
Molecular Weight	123.15 g/mol	[1]	Influences diffusion across biological membranes.
Boiling Point	239.6 °C at 760 mmHg	[1]	Low volatility at standard temperature and pressure reduces inhalation risk.
Flash Point	98.7 °C	[1]	Indicates a combustible liquid, relevant for handling and storage safety.
LogP (Octanol/Water)	1.13	[1]	Suggests moderate lipophilicity and a low potential for significant bioaccumulation.
Water Solubility	Freely Soluble (predicted)	[2]	High water solubility facilitates rapid absorption and systemic distribution following ingestion or dermal contact.

Toxicokinetic Insights: The compound's water solubility and moderate LogP value suggest it can be readily absorbed and distributed throughout the body. Metabolism is anticipated to

occur primarily in the liver via cytochrome P450-mediated oxidation of the pyridine ring and/or conjugation of the hydroxyl group, pathways common to pyridine derivatives.



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Caption: Hypothetical metabolic pathway for **3-(1-Hydroxyethyl)pyridine**.

## Acute Toxicity Profile

Acute toxicity data is foundational for establishing immediate handling precautions and for dose-setting in further studies.

Table 2: Acute Toxicity Data for **3-(1-Hydroxyethyl)pyridine**

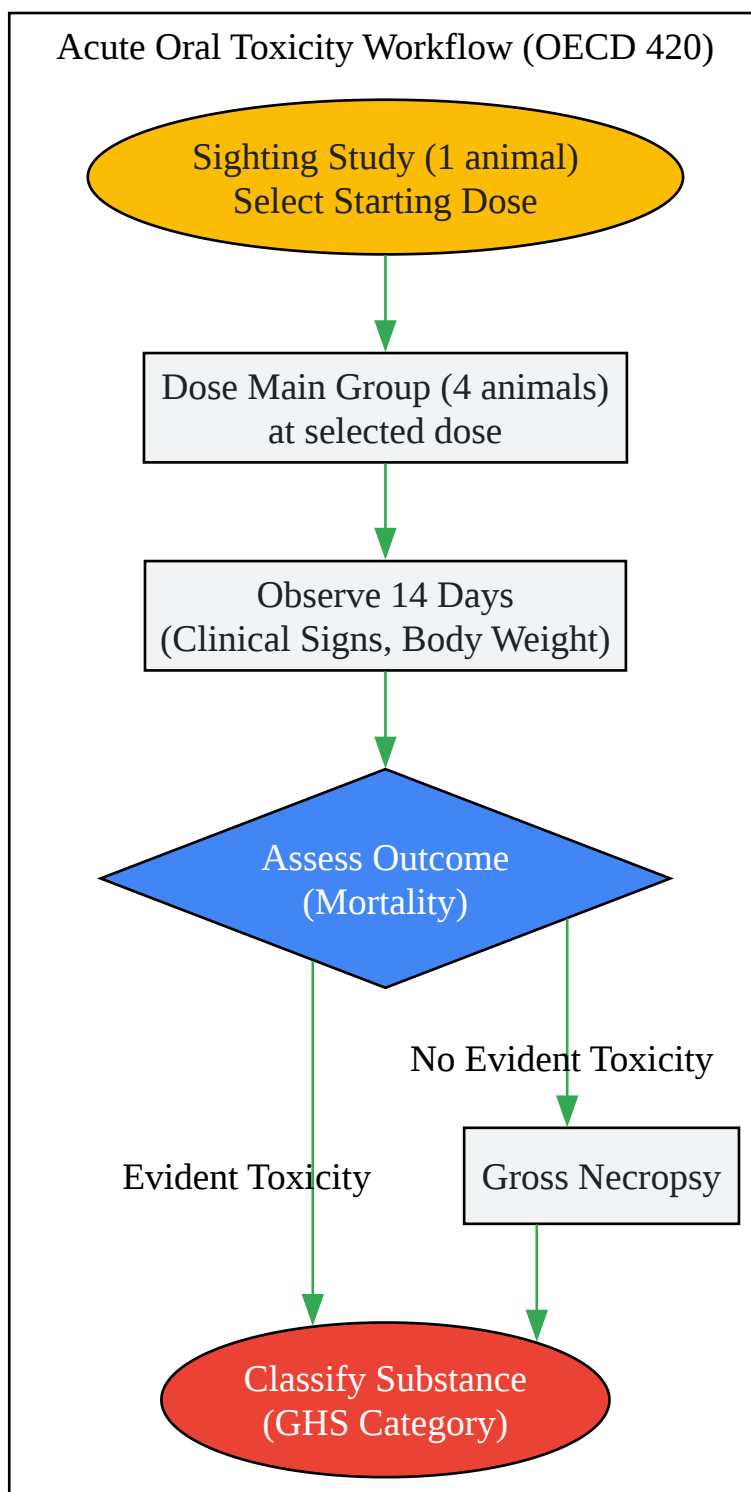
Test Type	Route	Species	Value	Source
Lethal Dose, 25% (LD25)	Intraperitoneal	Mouse	239 mg/kg	[1]

While limited, the available LD25 value suggests moderate toxicity via the intraperitoneal route. [1] Data for the more relevant oral, dermal, and inhalation routes are absent and represent a critical data gap. The structural analog 3-(Hydroxymethyl)pyridine is classified as harmful if swallowed.[3]

## Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is chosen over the classical LD50 test to reduce animal usage while still providing sufficient information for hazard classification.

- Principle: It is a stepwise procedure using a limited number of animals per step. The outcome of each step determines the next step, i.e., whether to dose at a higher or lower fixed dose level.
- Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat).
- Dose Levels: Standard fixed dose levels are 5, 50, 300, and 2000 mg/kg. A sighting study with one animal is performed to determine the appropriate starting dose.
- Procedure:
  - Administer the starting dose to a single animal.
  - Observe the animal for signs of toxicity for up to 14 days.
  - If the animal survives, dose four more animals at the same level. If 2 or more animals die, the test is stopped and the substance is classified. If 1 animal dies, the test is repeated at the next lower dose level.
  - If the initial animal dies, dose the next animal at a lower dose level.
- Endpoints: Mortality, clinical signs (changes in skin, fur, eyes, respiration, behavior), body weight changes, and gross necropsy findings.



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Caption: Workflow for an acute oral toxicity fixed dose procedure.

## Irritation and Sensitization

Based on safety data sheets for the closely related chemical 3-(Hydroxymethyl)pyridine, **3-(1-Hydroxyethyl)pyridine** should be presumed to be a skin and eye irritant until proven otherwise.<sup>[3][4]</sup>

- Skin Irritation: Expected to cause skin irritation (Category 2).<sup>[3][4]</sup>
- Eye Irritation: Expected to cause serious eye irritation (Category 2).<sup>[3][4]</sup>
- Sensitization: No data is available.

## Genotoxicity Assessment

There is no specific genotoxicity data for **3-(1-Hydroxyethyl)pyridine**. However, the parent compound, pyridine, has been extensively studied and provides a strong basis for read-across.

- Pyridine: Was not mutagenic in multiple *Salmonella typhimurium* strains (Ames test), with or without metabolic activation.<sup>[5][6]</sup>
- Pyridine: Did not induce chromosomal aberrations in Chinese hamster ovary cells.<sup>[6]</sup>
- Other Pyridine Derivatives: Studies on several synthetic pyridine derivatives have also returned negative results in the Ames test.<sup>[7][8][9]</sup>

Based on this evidence, **3-(1-Hydroxyethyl)pyridine** is not expected to be a bacterial mutagen. However, confirmatory testing is required for a definitive conclusion.

## Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This is the gold-standard initial screen for gene mutation potential.

- Principle: The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*). The test measures the ability of the substance to cause a reverse mutation, restoring the cell's ability to grow on an amino acid-deficient medium.

- Methodology:
  - Strains: A minimum of five strains are required (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or *S. typhimurium* TA102).
  - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
  - Exposure: Bacteria are exposed to the test chemical across a range of concentrations on agar plates.
  - Incubation: Plates are incubated for 48-72 hours.
  - Scoring: The number of revertant colonies is counted. A positive result is defined as a dose-related increase in revertants, typically a doubling or more over the negative control value.

## Carcinogenicity

No carcinogenicity data exists for **3-(1-Hydroxyethyl)pyridine**. For the parent compound, pyridine, the International Agency for Research on Cancer (IARC) has concluded there is limited evidence in experimental animals for its carcinogenicity and it is classified as Group 3: Not classifiable as to its carcinogenicity to humans.<sup>[10]</sup> This was based on findings of increased liver tumors in mice and kidney tumors in one strain of rats.<sup>[10]</sup>

## Reproductive and Developmental Toxicity

This is a significant data gap. No studies on the reproductive or developmental effects of **3-(1-Hydroxyethyl)pyridine** are available. Standard OECD guideline studies (e.g., OECD TG 421 or 422) would be required to assess these endpoints.<sup>[11]</sup>

## Occupational Safety and Handling

Given the data gaps and the presumed irritant nature of the compound, stringent safety protocols are required.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.[4]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe footwear.[4]
  - Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
- First Aid Measures:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]
  - Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. [4]
  - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[4]
  - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [3]

## Conclusion and Strategic Path Forward

The toxicological profile of **3-(1-Hydroxyethyl)pyridine** is incomplete. Based on available acute toxicity data and structure-activity relationships, it should be handled as a compound of moderate acute toxicity and as a skin and eye irritant. It is not predicted to be a mutagen.

To enable a full risk assessment for drug development purposes, the following data are critically required:

- Acute toxicity via oral, dermal, and inhalation routes (OECD 420, 402, 403).
- In vitro genotoxicity battery: Ames test (OECD 471) and a mammalian cell test such as the micronucleus assay (OECD 487).



- A 28-day repeated dose oral toxicity study (OECD 407) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Generation of this data will provide the necessary foundation for confident safety assessment and progression of any drug development program involving this intermediate.

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